Aqueous Solubility Enhancement: Hydrochloride Salt Versus Free Base for In Vivo Applicability
The hydrochloride salt form (CAS 172733-79-8) provides enhanced aqueous solubility compared to the free base form 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0), which is classified as poorly soluble [1]. Vendor technical documentation explicitly notes that the hydrochloride salt 'enhances solubility while maintaining receptor affinity,' facilitating in vivo studies that would be technically challenging with the free base . This salt selection represents a critical formulation decision point for pharmacological evaluation.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Enhanced aqueous solubility relative to free base (hydrochloride salt form); vendor documentation specifies solubility enhancement for in vivo studies |
| Comparator Or Baseline | Free base (CAS 37663-46-0): Solubility = 1.04 mg/mL (0.00512 mol/L), classified as poorly soluble per Log S scale |
| Quantified Difference | Free base solubility 1.04 mg/mL; hydrochloride salt solubility not numerically specified in public sources but functionally described as 'enhanced' for in vivo applications |
| Conditions | Aqueous solubility assessment; free base data from Bidepharm solubility classification |
Why This Matters
The enhanced aqueous solubility of the hydrochloride salt directly enables in vivo pharmacological studies that require dissolution in aqueous vehicles, whereas the poorly soluble free base may produce inconsistent exposure or require co-solvent formulations that introduce confounding variables.
- [1] Bidepharm. CAS:37663-46-0, Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one. Solubility Data: 1.04 mg/mL; 0.00512 mol/L. Accessed April 2026. View Source
